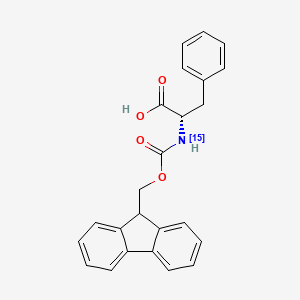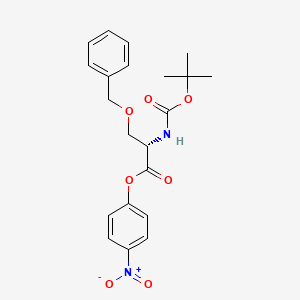
Boc-his(3-bom)-ome hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-his(3-bom)-ome hydrochloride is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxymethyl (Bom) group attached to the histidine molecule. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-his(3-bom)-ome hydrochloride typically involves the following steps:
Protection of Histidine: The histidine molecule is first protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Benzyloxymethyl Group: The protected histidine is then reacted with benzyloxymethyl chloride in the presence of a base to introduce the benzyloxymethyl (Bom) group.
Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Boc-his(3-bom)-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-his(3-bom)-ome hydrochloride undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Bom protecting groups can be removed under acidic conditions, yielding free histidine.
Substitution Reactions: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon can remove the Bom group.
Substitution: Nucleophilic reagents such as sodium azide can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions include free histidine, substituted histidine derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
Boc-his(3-bom)-ome hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug design.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Boc-his(3-bom)-ome hydrochloride involves its interaction with specific molecular targets and pathways. The Boc and Bom groups protect the histidine molecule, allowing it to participate in selective reactions without interference from other functional groups. Upon deprotection, the free histidine can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Boc-his(3-bom)-oh: This compound is similar to Boc-his(3-bom)-ome hydrochloride but lacks the hydrochloride salt form.
Boc-his(3-bom)-ome: This compound is similar but does not include the hydrochloride form, affecting its solubility.
Boc-his(3-bom)-ome acetate: This compound is similar but uses an acetate salt instead of hydrochloride.
Uniqueness
Boc-his(3-bom)-ome hydrochloride is unique due to its enhanced solubility in water, making it more suitable for aqueous reactions and applications. The presence of both Boc and Bom protecting groups allows for selective reactions and deprotection steps, providing versatility in synthetic and research applications.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVJWDPSFJAGP-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)








![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)


